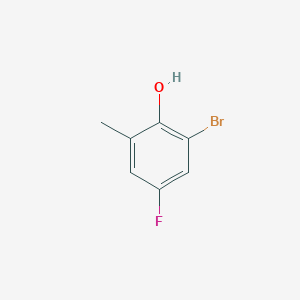

2-Bromo-4-fluoro-6-methylphenol

描述

Significance of Halogenated Phenols in Chemical Synthesis

Halogenated phenols, a sub-class of substituted phenols, are of paramount importance in modern organic synthesis. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto a phenol (B47542) ring serves several critical functions. Firstly, halogen atoms act as versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling). researchgate.netmdpi.com This allows for the construction of complex molecular architectures, including biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. mdpi.com

Furthermore, the introduction of halogens can profoundly modify the biological activity of a molecule. The strategic placement of a halogen can enhance a compound's binding affinity to biological targets, improve its metabolic stability, and alter its pharmacokinetic profile. Consequently, a significant number of commercial pharmaceuticals and agrochemicals contain halogenated aromatic rings. The synthesis of specifically substituted halogenated phenols is therefore a critical step in the development of new bioactive compounds and functional materials.

Overview of Aromatic Substitution Patterns and Their Chemical Implications

The arrangement of substituents on an aromatic ring is not random; it is governed by the electronic properties of the substituents already present on the ring. This phenomenon, known as the directing effect in electrophilic aromatic substitution, is crucial for understanding the synthesis and reactivity of compounds like 2-Bromo-4-fluoro-6-methylphenol.

Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. Deactivating groups withdraw electron density from the ring, making it less reactive, and generally direct incoming electrophiles to the meta position.

In the case of this compound, the parent molecule for its synthesis is often 4-fluoro-2-methylphenol (B144770) or a related structure. google.com Let's analyze the directing effects of the substituents:

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.

Fluorine (-F) and Bromine (-Br): These halogens present a more complex case. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) during electrophilic attack at these positions.

The synthesis of this compound involves the selective bromination of a precursor like 4-fluoro-2-methylphenol. google.com In this precursor, the powerful ortho, para-directing influence of the hydroxyl group, reinforced by the methyl group, dictates that the incoming bromine electrophile will add to one of the available ortho or para positions. Since the para position is already occupied by fluorine, the substitution occurs at the ortho position (position 2), leading to the desired product. Controlling reaction conditions is vital to prevent further bromination at the other ortho position, which would yield a dibrominated byproduct. google.com

Specific Academic Context and Research Interest in this compound

The specific substitution pattern of this compound is not accidental; it is designed to serve a particular purpose in synthetic chemistry. Research interest in this compound stems primarily from its role as a highly valuable intermediate in the synthesis of pharmaceuticals and bactericidal agents. google.com

A key patent details a specific and optimized method for the preparation of this compound, underscoring its importance as a target molecule for industrial applications. google.com The process involves the bromination of 4-fluoro-2-methylphenol using a combination of bromine and hydrogen peroxide in a mixed solvent system at low temperatures. google.com This method is designed to be efficient and environmentally conscious by reducing the amount of bromine required. google.com

The value of this compound as an intermediate lies in its pre-functionalized structure. Each substituent has a role:

The hydroxyl group can be used for ether or ester linkages.

The bromine atom is a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups.

The fluorine atom is often incorporated into pharmaceutical candidates to enhance metabolic stability or binding affinity.

The existence of a dedicated patent for its synthesis highlights that this compound is a crucial building block for creating more complex, high-value molecules, particularly in the life sciences sector. google.com While specific research articles detailing its final applications are often proprietary, its documented role as a key bactericidal and pharmaceutical intermediate confirms its significant academic and commercial interest. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-fluoro-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFKFEAHGVZUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 6 Methylphenol

Strategies for Regioselective Halogenation of Fluoromethylphenols

The regioselective halogenation of fluoromethylphenols is a targeted approach to introduce a halogen atom at a specific position on the aromatic ring. The directing effects of the existing substituents—the hydroxyl, fluoro, and methyl groups—play a crucial role in determining the outcome of the electrophilic aromatic substitution reaction.

Direct bromination involves the introduction of a bromine atom onto the aromatic ring in a single step using a suitable brominating agent.

The direct bromination of 4-Fluoro-2-methylphenol (B144770) is a primary route for synthesizing 2-Bromo-4-fluoro-6-methylphenol. nih.govsigmaaldrich.com The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. The fluorine atom is a deactivating group but is also ortho-, para-directing. The interplay of these electronic and steric effects governs the position of bromination.

Direct Bromination Approaches

Bromination of 4-Fluoro-2-methylphenol

Optimized Reaction Conditions and Reagent Systems (e.g., Bromine/Hydrogen Peroxide)

A specific and optimized method for the synthesis of this compound involves the use of elemental bromine in the presence of hydrogen peroxide. google.com In this process, 4-fluoro-2-methylphenol is dissolved in a mixed solvent system, typically an organic solvent like dichloromethane (B109758) or chloroform (B151607) and water. google.com The reaction is conducted at a low temperature, between -10 °C and 5 °C. Bromine is added dropwise, followed by the addition of hydrogen peroxide. google.com This system is designed to be efficient, utilize readily available raw materials, and follow a green and environmentally friendly process. google.com

Optimized Reaction Parameters google.com

| Parameter | Value |

|---|---|

| Starting Material | 4-Fluoro-2-methylphenol |

| Reagents | Bromine (Br₂), Hydrogen Peroxide (H₂O₂) |

| Solvent | Dichloromethane or Chloroform and Water |

| Temperature | -10 °C to 5 °C |

Comparative Analysis of Brominating Agents (e.g., N-Bromosuccinimide vs. Elemental Bromine)

The choice of brominating agent is critical in the halogenation of phenols. brainly.com Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are common reagents, each with distinct characteristics. brainly.comwikipedia.org

Elemental Bromine (Br₂): Often used in a solvent, bromine water is a powerful brominating agent. khanacademy.org For highly activated rings like phenols, the reaction can be so rapid that it leads to polysubstitution, such as the formation of 2,4,6-tribromophenol (B41969) from phenol (B47542). brainly.comkhanacademy.org The use of a non-polar solvent like carbon disulfide (CS₂) can help to moderate the reaction and favor monobromination by reducing the dissociation of bromine molecules. khanacademy.org

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine. wikipedia.orgorganic-chemistry.org It is often used for the bromination of electron-rich aromatic compounds, including phenols. wikipedia.org Using NBS can offer better selectivity, particularly for para-substitution, and can be used under milder conditions. brainly.comresearchgate.net The reaction can be catalyzed by various substances, such as ammonium (B1175870) acetate, or performed in specialized solvents like hexafluoroisopropanol (HFIP) to enhance reactivity and regioselectivity. researchgate.netorganic-chemistry.org

Comparison of Brominating Agents

| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Reactivity | High, can lead to polybromination brainly.comkhanacademy.org | Milder, often more selective brainly.com |

| Selectivity | Can be difficult to control; solvent dependent khanacademy.org | Often provides better regioselectivity brainly.comwikipedia.org |

| Handling | Corrosive and hazardous liquid khanacademy.org | Solid, easier and safer to handle wikipedia.org |

| By-products | Hydrogen bromide (HBr) khanacademy.org | Succinimide (B58015) wikipedia.org |

Achieving selective monobromination of phenols is a significant challenge due to the high activation of the aromatic ring by the hydroxyl group. nih.gov Several strategies are employed to control the reaction and minimize the formation of di- or tri-brominated by-products.

One key factor is the choice of solvent. Polar solvents like water can enhance the electrophilicity of bromine, leading to multiple substitutions. khanacademy.org In contrast, non-polar solvents can temper the reactivity and improve the yield of the monobrominated product. khanacademy.org

Another approach involves the use of specific catalytic systems. For instance, using KBr and ZnAl-BrO₃⁻-Layered Double Hydroxides has been shown to be a mild and selective method for the para-monobromination of phenols. nih.gov For para-substituted phenols, this method yields ortho-brominated products. nih.gov The control of pH is also crucial; a study on the bromination of phenols found that the NBS-KBr method was most reactive at pH 4. chemrxiv.org

The formation of by-products is an inherent part of these reactions. In the direct bromination with Br₂, hydrogen bromide is a significant by-product. khanacademy.org When using NBS, succinimide is formed. wikipedia.org Proper work-up and purification steps are essential to isolate the desired this compound.

In some cases, a multi-step synthesis may be employed to achieve the desired product with high purity and yield. A documented route to this compound begins with 4-fluoro-2-methylaniline. google.com This process involves two main steps:

Diazotization and Hydrolysis: The starting material, 4-fluoro-2-methylaniline, undergoes a diazotization reaction, followed by hydrolysis to produce the intermediate, 4-fluoro-2-methylphenol. google.com

Bromination: The resulting 4-fluoro-2-methylphenol is then brominated using a direct bromination method, such as the bromine/hydrogen peroxide system described previously, to yield the final product, this compound. google.com

This multi-step approach allows for the synthesis of the key phenol intermediate from a different, readily available starting material.

Multi-step Synthetic Routes

Derivatization from 2-Methyl-4-fluoroaniline Precursors

A robust and industrially viable route for the preparation of this compound utilizes 2-Methyl-4-fluoroaniline as the starting material. google.com This process is characterized by its straightforward reaction sequence and the use of readily available reagents. google.com

Diazotization and Hydrolysis Reactions for Phenol Formation

The initial step in the synthesis is the conversion of the primary aromatic amine, 2-Methyl-4-fluoroaniline, into the corresponding phenol, 4-Fluoro-2-methylphenol. This transformation is accomplished through a diazotization reaction followed by hydrolysis.

In a typical procedure, 2-Methyl-4-fluoroaniline is first salified in an aqueous solution of sulfuric acid. google.com The mixture is heated to ensure complete dissolution before being cooled to a low temperature, typically around 0°C. google.com Nitrosyl sulfuric acid is then slowly added to the cooled mixture, maintaining a temperature of approximately -5°C, to form the diazonium salt intermediate. google.com This reaction is carefully controlled over a period of about two hours until the reaction liquid becomes clear. google.com The subsequent hydrolysis of the diazonium salt, facilitated by heating the reaction mixture, yields 4-Fluoro-2-methylphenol. google.com

Reaction Conditions for Diazotization and Hydrolysis:

| Parameter | Value/Condition |

| Starting Material | 2-Methyl-4-fluoroaniline |

| Reagents | Sulfuric acid, Water, Nitrosyl sulfuric acid |

| Salification Temperature | 100-105°C |

| Diazotization Temperature | -5°C to 0°C |

| Molar Ratio (Aniline:Nitrosyl Sulfuric Acid) | 1 : 1 to 1:1.05 |

| Reaction Time | ~2 hours |

Subsequent Directed Bromination Steps

Following the formation of 4-Fluoro-2-methylphenol, the next step is the regioselective bromination at the ortho-position to the hydroxyl group and meta to the methyl group to yield the final product, this compound.

The 4-Fluoro-2-methylphenol is dissolved in a mixed solvent system, typically an organic solvent such as chloroform or dichloromethane and water. google.com The solution is cooled to a temperature range of -10°C to 5°C. google.com Bromine is then added dropwise to the reaction mixture. google.com To enhance the efficiency of the bromination and reduce the amount of bromine required, hydrogen peroxide is subsequently introduced. google.com This method directs the electrophilic substitution of bromine to the desired position, yielding this compound. google.com

Reaction Conditions for Directed Bromination:

| Parameter | Value/Condition |

| Starting Material | 4-Fluoro-2-methylphenol |

| Reagents | Bromine, Hydrogen Peroxide |

| Solvent | Chloroform or Dichloromethane and Water |

| Temperature | -10°C to 5°C |

| Molar Ratio (Phenol:Bromine:Hydrogen Peroxide) | 1 : 0.54-0.6 : 0.7-0.8 |

Evaluation of Overall Synthetic Efficiency, Yield, and Atom Economy

The described synthetic route from 2-Methyl-4-fluoroaniline to this compound demonstrates notable efficiency and yield. google.com The process is designed to be suitable for industrial-scale production, emphasizing both economic and environmental considerations. google.com

A significant advantage of this method is the use of nitrosyl sulfuric acid in the diazotization step. This results in waste acid that is free of salt, simplifying the treatment of acidic wastewater and making the process more environmentally friendly compared to methods using sodium nitrite (B80452), which can produce large amounts of salt-containing waste. google.com A previously reported method using sodium nitrite for diazotization resulted in a yield of 49%. google.com

The atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product, is a critical factor in evaluating the sustainability of a synthetic process. While a precise numerical calculation of the atom economy for this multi-step synthesis is complex and depends on the specific work-up and purification procedures, the principles of the described method are aligned with maximizing atom economy. By minimizing the use of excess reagents, such as bromine, and avoiding the production of significant by-products like succinimide (which would be formed if N-bromosuccinimide were used), the process inherently strives for higher atom efficiency. google.com

Advanced Spectroscopic Investigations of 2 Bromo 4 Fluoro 6 Methylphenol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a powerful lens through which to examine the molecular structure of 2-Bromo-4-fluoro-6-methylphenol. By analyzing the absorption of infrared radiation, we can identify the characteristic vibrational modes of its constituent functional groups and gain insight into the intramolecular forces at play.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the characterization of organic compounds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key functional group vibrations include:

O-H Stretching: The hydroxyl group (-OH) is one of the most recognizable features in the FT-IR spectrum of a phenol (B47542). A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this band is often indicative of hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the range of 3000-3100 cm⁻¹. The C-H stretching vibrations of the methyl group (-CH₃) typically occur in the 2850-3000 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ range. The exact positions of these bands can be influenced by the nature and position of the substituents on the ring.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group is expected to produce a strong band in the region of 1200-1260 cm⁻¹.

C-F Stretching: The carbon-fluorine bond (C-F) typically exhibits a strong absorption band in the 1000-1400 cm⁻¹ range. The precise location can vary depending on the aromatic environment. researchgate.net

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Methyl Group | 2850-3000 |

| C=C Stretch | Phenyl Ring | 1450-1600 |

| C-O Stretch | Phenol | 1200-1260 |

| C-F Stretch | Fluoro Group | 1000-1400 |

| C-Br Stretch | Bromo Group | 500-600 |

The FT-IR spectrum can also provide valuable information about intramolecular interactions, which in turn influence the conformational preferences of the molecule. In this compound, the presence of the hydroxyl group ortho to the bromine atom allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. beilstein-journals.orgacs.org This interaction would likely lead to a shift in the O-H stretching frequency to lower wavenumbers and a sharpening of the corresponding absorption band compared to a phenol without this interaction.

Furthermore, the electronic effects of the fluorine and methyl substituents on the aromatic ring can influence the bond strengths and vibrational frequencies of the entire molecule. The interplay of these steric and electronic effects will ultimately determine the most stable conformation of the molecule. beilstein-journals.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic structure of a molecule. By examining the absorption of UV and visible light, we can study the electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing aromatic compounds, as the delocalized π-electron systems give rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the benzene (B151609) ring. Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.comresearchgate.net For phenol itself, these bands appear around 210 nm and 270 nm. researchgate.net

The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. nih.govnih.gov The substituents on this compound (bromo, fluoro, and methyl) will influence the electronic transitions in the following ways:

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an auxochrome, meaning it shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity (a hyperchromic effect).

Halogen Atoms (-Br, -F): Halogen substituents also act as auxochromes, causing a red shift in the absorption maxima. The extent of this shift is related to the electronegativity and size of the halogen atom.

Methyl Group (-CH₃): The methyl group is a weak activating group and also contributes to a slight bathochromic shift.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Predicted λmax (nm) |

| π → π | Phenyl Ring | > 270 |

| π → π | Phenyl Ring | > 210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift (δ) of the phenolic hydroxyl proton would likely appear as a broad singlet, with its position being sensitive to solvent, concentration, and temperature. The methyl group protons would be expected to produce a sharp singlet. The two aromatic protons would appear in the aromatic region of the spectrum, and their signals would be split into complex multiplets due to coupling with each other and with the neighboring fluorine atom. The magnitude of the coupling constants (J-values) would be critical in confirming the substitution pattern of the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -OH | Variable (broad singlet) | s (br) | N/A |

| Ar-H | 6.8 - 7.5 | m | J(H,H), J(H,F) |

| -CH₃ | ~2.2 | s | N/A |

Note: These are predicted values. Actual experimental data is required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

A ¹³C NMR spectrum would reveal seven distinct carbon signals, corresponding to each unique carbon atom in the this compound molecule. The carbon atoms attached to the electronegative oxygen, bromine, and fluorine atoms would be significantly deshielded and appear at lower field (higher ppm values). The carbon bearing the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature. The other aromatic carbons would also show smaller couplings to fluorine.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

| C-OH | 150 - 155 | Present |

| C-Br | 110 - 115 | Present |

| C-F | 155 - 160 | Large (¹JCF) |

| C-CH₃ | 125 - 130 | Present |

| Ar-CH | 115 - 130 | Present |

| Ar-CH | 115 - 130 | Present |

| -CH₃ | 15 - 20 | Unlikely |

Note: These are predicted values. Actual experimental data is required for definitive assignment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization of the Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In the ¹⁹F NMR spectrum of this compound, a single resonance would be anticipated. The precise chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split by coupling to the adjacent aromatic protons, providing additional structural confirmation.

X-ray Diffraction Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. Single-crystal X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles within the molecule. This would offer an unambiguous confirmation of the connectivity and conformation of the compound in the solid state. While crystallographic data for structurally related compounds exist, such as for derivatives of bromo-chlorophenols, this information cannot be directly extrapolated to confirm the specific structural details of this compound. researchgate.net

Interactive Data Table: Anticipated Crystallographic Parameters

| Parameter | Anticipated Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Bond Lengths (Å) | e.g., C-C, C-O, C-Br, C-F |

| Bond Angles (°) | e.g., C-C-C, C-O-H |

Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment. Specific values are not available.

Computational Chemistry and Quantum Chemical Studies of 2 Bromo 4 Fluoro 6 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the properties of phenolic compounds due to its balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface.

Currently, there is no publicly available experimental crystal structure for 2-bromo-4-fluoro-6-methylphenol in crystallographic databases. However, theoretical calculations can provide highly accurate predictions of its structural parameters. For similar phenolic compounds, optimized geometries obtained through DFT calculations have shown excellent agreement with experimental data from techniques like X-ray crystallography. For instance, a study on 2,6-dichloro-4-fluoro phenol (B47542) demonstrated that structural parameters computed by DFT were comparable to experimental observations. semanticscholar.org It is expected that the bond lengths and angles of this compound would show similar congruence.

The following table presents a hypothetical comparison of expected bond lengths and angles for this compound, based on typical values for substituted phenols.

| Parameter | Expected Theoretical Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C-F Bond Length | ~1.35 |

| C-O Bond Length | ~1.36 |

| O-H Bond Length | ~0.96 |

| C-C-C Bond Angle | ~120 |

| C-O-H Bond Angle | ~109 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenolic compounds, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometries and electronic properties. researchgate.netnih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

A commonly employed basis set for such molecules is the Pople-style 6-311++G(d,p). This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with a large basis set like 6-311++G(d,p) or aug-cc-pVTZ is considered a high-level theoretical approach for obtaining accurate results for substituted phenols. misericordia.edubohrium.com Validation of the chosen method is typically performed by comparing calculated properties for related, well-characterized molecules with their known experimental values.

Beyond molecular geometry, DFT allows for a detailed investigation of the electronic properties that govern a molecule's reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom, with some contribution from the bromine atom, as these are the most electron-rich areas. The LUMO is likely to be distributed over the aromatic ring, particularly on the carbon atoms bonded to the electron-withdrawing bromine and fluorine atoms.

The following table shows representative HOMO, LUMO, and HOMO-LUMO gap energies for related phenolic compounds, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -6.78 | -1.13 | 5.65 |

| 2-Chlorophenol | -6.89 | -1.45 | 5.44 |

| 4-Fluorophenol | -6.81 | -1.19 | 5.62 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2 / (2η).

The table below presents calculated global reactivity descriptors for phenol and related substituted phenols, providing an indication of the expected values for this compound.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Phenol | 6.78 | 1.13 | 2.83 | 2.45 |

| 2-Chlorophenol | 6.89 | 1.45 | 2.72 | 2.94 |

| 4-Fluorophenol | 6.81 | 1.19 | 2.81 | 2.50 |

These theoretical values allow for a comparative analysis of the reactivity of different phenolic compounds and provide insights into the potential reaction pathways for this compound.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites (Electrophilic and Nucleophilic)

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. scienceopen.com This map helps identify regions that are electron-rich and prone to electrophilic attack, and regions that are electron-poor and susceptible to nucleophilic attack.

In the MEP map, different colors signify varying levels of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are the most likely sites for electrophilic attack. Conversely, blue represents areas of low electron density (positive potential), indicating favorable sites for nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. scienceopen.com

For this compound, the MEP surface would highlight specific reactive sites:

Nucleophilic Sites: The most significant region of negative electrostatic potential (red) is anticipated to be localized around the oxygen atom of the hydroxyl (-OH) group due to its lone pairs of electrons. This makes it the primary site for electrophilic attack. The π-electron cloud of the aromatic ring also contributes to the negative potential above and below the ring plane, making it susceptible to electrophiles.

Electrophilic Sites: The most positive potential (blue) is expected to be concentrated on the hydrogen atom of the hydroxyl group, making it the most probable site for nucleophilic attack. The hydrogen atoms of the methyl group also exhibit positive potential, though to a lesser extent. A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, which can participate in halogen bonding. researchgate.net

Table 1: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen (Hydroxyl Group) | Most Negative | Red | Strongest site for electrophilic attack |

| Aromatic Ring (π-system) | Negative | Yellow/Red | Site for electrophilic attack |

| Hydrogen (Hydroxyl Group) | Most Positive | Blue | Strongest site for nucleophilic attack |

| Bromine Atom (σ-hole) | Positive | Light Blue | Site for nucleophilic attack/halogen bonding |

| Fluorine Atom | Negative | Yellow | Moderate site for electrophilic attack |

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.orgtaylorandfrancis.com The stabilization energy, E(2), associated with these interactions quantifies the strength of the electronic delocalization.

In this compound, several key intramolecular charge transfer interactions are expected:

Oxygen Lone Pair Delocalization: A significant interaction involves the delocalization of electron density from the lone pair orbitals of the hydroxyl oxygen atom (n(O)) to the antibonding π* orbitals of the aromatic ring (π(C-C)). This n → π interaction contributes to the stability of the molecule and influences the electron density of the ring.

Halogen Lone Pair Delocalization: The lone pairs on the fluorine and bromine atoms can also donate electron density to the antibonding orbitals of the ring. For instance, n(F) → π(C-C) and n(Br) → π(C-C) interactions would occur.

Hyperconjugation: The methyl group can participate in hyperconjugation, donating electron density from its C-H bonding orbitals (σ(C-H)) to the antibonding π* orbitals of the ring, further stabilizing the system.

The magnitude of the E(2) stabilization energy reveals the importance of these interactions. A higher E(2) value indicates a more intense and significant charge transfer interaction. taylorandfrancis.com

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) | π* (C2-C1) / π* (C6-C1) | n → π* | High |

| LP (F) | π* (C3-C4) / π* (C5-C4) | n → π* | Moderate |

| LP (Br) | π* (C1-C2) / π* (C3-C2) | n → π* | Moderate |

| π (C3-C4) | π* (C5-C6) | π → π* | Moderate |

Mulliken and Natural Population Analysis for Atomic Charge Distribution

Determining the distribution of atomic charges within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA), derived from NBO theory, are two common methods for calculating these partial charges. uni-muenchen.deresearchgate.net

Mulliken Population Analysis: This method partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals. wikipedia.org While computationally simple, Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to unreliable results. stackexchange.com

Natural Population Analysis (NPA): NPA charges are derived from the NBO analysis and are generally considered more robust and less basis-set dependent than Mulliken charges for systems well-described by a Lewis structure. stackexchange.com

For this compound, the calculated atomic charges would reflect the electronegativity of the substituent atoms. The oxygen, fluorine, and bromine atoms are expected to carry negative charges, while the carbon atoms attached to them will have positive charges. The hydrogen atom of the hydroxyl group will be significantly positive.

Table 3: Predicted Atomic Charges for this compound using NPA

| Atom | Predicted Natural Charge (e) | Reasoning |

|---|---|---|

| O (hydroxyl) | Highly Negative (~ -0.7) | High electronegativity and lone pairs |

| H (hydroxyl) | Highly Positive (~ +0.5) | Bonded to highly electronegative oxygen |

| F (fluoro) | Highly Negative (~ -0.4) | Highest electronegativity |

| Br (bromo) | Slightly Negative (~ -0.1) | High electronegativity, but less than O and F |

| C1 (C-O) | Positive | Bonded to electronegative Oxygen |

| C2 (C-Br) | Positive | Bonded to electronegative Bromine |

| C4 (C-F) | Positive | Bonded to electronegative Fluorine |

| C6 (C-CH₃) | Slightly Negative | Electron-donating methyl group |

| C (methyl) | Negative | Bonded to less electronegative hydrogens |

Vibrational Frequency Calculations and Correlation with Experimental FT-IR Spectra

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful experimental technique for identifying functional groups in a molecule. Computational methods, such as Density Functional Theory (DFT), can calculate the harmonic vibrational frequencies of a molecule. core.ac.uk By comparing the calculated vibrational spectrum with the experimental FT-IR spectrum, a detailed and accurate assignment of the observed absorption bands to specific molecular vibrations can be achieved. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. core.ac.uk

For this compound, key vibrational modes would include:

O-H Stretch: A strong, broad band in the high-frequency region (typically 3200-3600 cm⁻¹).

C-H Stretches: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the benzene (B151609) ring.

O-H Bend: In-plane bending vibration appears around 1330-1440 cm⁻¹.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range.

C-F and C-Br Stretches: These appear in the fingerprint region, typically with the C-F stretch around 1000-1300 cm⁻¹ and the C-Br stretch at lower frequencies (500-600 cm⁻¹).

Table 4: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1650 | Medium to Strong |

| O-H In-plane Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

Tautomeric Equilibrium Investigations

Tautomers are structural isomers that readily interconvert. For phenols, the most relevant tautomerism is the enol-keto equilibrium, where the phenolic (enol) form can convert to a cyclohexadienone (keto) form.

In the case of this compound, the enol form is the phenol itself. The keto tautomers would involve the migration of the hydroxyl proton to a carbon atom on the ring, forming a carbonyl group. The stability of these tautomers is largely dictated by aromaticity.

Enol Form (Phenol): This form is significantly stabilized by the aromaticity of the benzene ring, which provides a large resonance stabilization energy.

Keto Forms (Cyclohexadienones): The conversion to a keto tautomer results in the loss of aromaticity, which is energetically very unfavorable. Therefore, for simple phenols, the enol form is overwhelmingly more stable than any keto tautomer. nih.gov

Computational studies can quantify this energy difference by calculating the ground-state energies of each tautomer. The energy difference (ΔE) between the enol and the most stable keto form is expected to be large, confirming the dominance of the phenolic structure.

Table 5: Predicted Relative Stabilities of Tautomers

| Tautomer | Structure | Key Feature | Predicted Relative Energy (ΔE) | Predicted Stability |

|---|---|---|---|---|

| Enol | Phenol | Aromatic Ring | 0.0 kcal/mol (Reference) | Most Stable |

| Keto (ortho) | 6-Bromo-4-fluoro-6-methylcyclohexa-2,4-dien-1-one | Non-aromatic | High (>10-15 kcal/mol) | Unstable |

The solvent environment can influence the position of a tautomeric equilibrium. The relative stability of tautomers can change based on how they interact with solvent molecules. Solvation effects are typically modeled computationally using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

Nonpolar Solvents: In nonpolar solvents (e.g., hexane, carbon tetrachloride), the intrinsic relative stabilities of the tautomers are largely maintained. The enol form will remain the dominant species due to its aromatic stabilization.

Polar Solvents: Polar solvents (e.g., water, ethanol) can stabilize polar species through dipole-dipole interactions or hydrogen bonding. The keto tautomers have a larger dipole moment than the enol form due to the highly polar carbonyl group. Therefore, polar solvents will preferentially stabilize the keto forms relative to the enol form. However, for most phenols, the energetic penalty of losing aromaticity is so great that even in highly polar solvents, the enol form remains significantly more stable and is the only form present in any appreciable quantity. The equilibrium might shift slightly, but not enough to favor the keto form.

Computational modeling of solvation effects would likely show a reduction in the energy difference (ΔE) between the enol and keto forms in a polar solvent compared to the gas phase, but the enol form would still be predicted as the overwhelmingly major species.

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in substituted phenols are typically of a π → π* nature, originating from the aromatic ring. The position and intensity of these absorption bands are sensitive to the electronic effects of the substituents. The hydroxyl group is a strong activating group, donating electron density to the ring, while the halogens (bromo and fluoro) have a dual role, exhibiting both inductive electron-withdrawing and resonance electron-donating effects. The methyl group is a weak electron-donating group.

In a study on various substituted phenols, TD-DFT calculations have been shown to reliably predict the main absorption bands. For instance, calculations on phenol itself show absorption maxima that are in good agreement with experimental data. The introduction of substituents alters the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption wavelengths.

To illustrate the expected electronic transitions for a substituted phenol, the following table presents TD-DFT calculated data for a related compound, a Schiff base derivative of a substituted phenol, in different solvents researchgate.net. These calculations were performed using the ωB97X-D functional with the 6-311++G(d,p) basis set.

| Solvent | Excitation Wavelength (λ/nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| Gas Phase | 367 | 0.54 | HOMO -> LUMO |

| Cyclohexane | 379 | 0.62 | HOMO -> LUMO |

| Ethanol (B145695) | 386 | 0.73 | HOMO -> LUMO |

For this compound, one would anticipate a complex interplay of the substituent effects on the electronic spectrum. The combination of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions, which can be further modulated by the solvent polarity.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The key molecular property governing the second-order NLO response is the first hyperpolarizability (β). Computational chemistry, particularly DFT, provides a powerful tool for the prediction of NLO properties.

The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for generating a large NLO response. In this compound, the hydroxyl and methyl groups act as electron donors, while the electronegative bromo and fluoro atoms can act as electron acceptors, creating a push-pull system.

Studies on halogenated compounds have shown that the nature and position of the halogen substituent significantly influence the first hyperpolarizability. The introduction of fluorine, a highly electronegative atom, can enhance the NLO response in certain molecular frameworks.

While specific NLO data for this compound is not available, computational studies on other organic molecules provide a basis for understanding its potential NLO properties. For example, a study on triphenylamine-based dyes with fluorine substitution demonstrated a significant enhancement of the second-order NLO response. The following table presents the calculated first hyperpolarizability (β) values for some of these compounds, showcasing the impact of fluorine substitution.

| Compound | β (a.u.) |

|---|---|

| Reference Compound | 58321.49 |

| Fluorine Substituted D1 | 61348.17 |

| Fluorine Substituted D4 | 70537.95 |

Data sourced from a computational study on triphenylamine (B166846) derivatives, illustrating the effect of fluorine substitution on NLO properties.

The magnitude of the first hyperpolarizability is often compared to that of urea, a standard reference compound for NLO measurements. The calculated β values for many organic chromophores are significantly larger than that of urea, indicating their potential for NLO applications. For this compound, the combination of donor and acceptor groups suggests that it could exhibit a notable NLO response, which could be further investigated through specific computational studies.

Advanced Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. Advanced computational techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed insights into these non-covalent forces.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantification of Weak Interactions

For this compound, the presence of hydrogen (from the hydroxyl and methyl groups), bromine, fluorine, and carbon atoms suggests a variety of possible intermolecular interactions, including:

O–H···O hydrogen bonds: A strong and directional interaction involving the hydroxyl group.

C–H···O and C–H···F interactions: Weaker hydrogen bonds.

Halogen bonds (C–Br···O, C–Br···F, C–F···O): Directional interactions involving the electrophilic region on the halogen atoms.

π–π stacking: Interactions between the aromatic rings.

van der Waals forces: Non-specific attractive forces.

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on similar halogenated phenols provide a clear indication of the expected interactions. For instance, the analysis of brominated and fluorinated compounds often reveals significant contributions from halogen-related contacts. nih.govnih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two different crystalline forms of a brominated azo compound, illustrating the diversity of interactions involving bromine.

| Contact Type | Form-1 (%) | Form-2 (%) |

|---|---|---|

| Br···H/H···Br | 20.9 | 26.5 |

| H···H | 15.2 | 12.8 |

| C···H/H···C | 15.2 | Not specified |

| O···H/H···O | 12.6 | Not specified |

In the context of this compound, the fingerprint plot would likely show distinct features corresponding to O–H···O hydrogen bonds, as well as significant contributions from Br···H, F···H, and C···H contacts, reflecting the importance of both hydrogen bonding and halogen interactions in the crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. By analyzing the topology of the electron density (ρ), one can identify bond critical points (BCPs) which are indicative of an interaction between two atoms.

Key parameters derived from the QTAIM analysis at a BCP include:

Electron density (ρ(r)) : Its value correlates with the strength of the interaction.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

Total energy density (H(r)) : The sign of H(r) can also provide information about the nature of the interaction.

For this compound, QTAIM analysis would be instrumental in characterizing the nature of the various intramolecular and intermolecular interactions. In particular, it can provide quantitative evidence for the presence and strength of halogen bonds (C-Br···X and C-F···X) and hydrogen bonds (O-H···X).

Studies on halogen bonding have utilized QTAIM to differentiate between various types of halogen interactions. For instance, the analysis of complexes involving halogenated molecules has shown that the electron density at the BCP of a halogen bond is a good indicator of its strength. nih.govresearchgate.net

The following table presents typical QTAIM parameters for different types of non-covalent interactions, which can be used as a reference for what might be expected in a detailed analysis of this compound.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| Weak Hydrogen Bond | < 0.02 | > 0 | Closed-shell |

| Moderate Hydrogen Bond | 0.02 - 0.04 | > 0 | Closed-shell |

| Strong Hydrogen Bond | > 0.04 | > 0 | Closed-shell (partially covalent) |

| Halogen Bond | 0.005 - 0.04 | > 0 | Closed-shell |

Values are approximate and can vary depending on the specific molecular system.

A QTAIM analysis of this compound would allow for a detailed mapping of the bond paths and a quantitative assessment of the electron density at the critical points, providing a deeper understanding of the electronic structure and the forces that govern its molecular interactions.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Fluoro 6 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. masterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. youtube.com The reactivity and orientation of this substitution are significantly influenced by the substituents already present on the aromatic ring. masterorganicchemistry.com

Directing Effects of Halogen, Hydroxyl, and Methyl Substituents

The substituents on the 2-Bromo-4-fluoro-6-methylphenol ring—hydroxyl (-OH), bromine (-Br), fluorine (-F), and methyl (-CH3)—each exert distinct electronic and steric effects that collectively determine the positions at which new electrophiles will attack.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho-, para-director. pressbooks.pub Its activating nature stems from the lone pair of electrons on the oxygen atom, which can be donated to the benzene ring through resonance, thereby increasing the ring's nucleophilicity. libretexts.org This increased electron density is most pronounced at the ortho and para positions. youtube.com

Methyl (-CH3) Group: The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.org

Halogen (-Br and -F) Substituents: Halogens are unique in that they are deactivating yet ortho-, para-directing. pressbooks.pub Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene itself. However, they possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub

In this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence. The methyl group further activates the ring. The deactivating, yet ortho-, para-directing, nature of the bromine and fluorine atoms will have a lesser influence on the regioselectivity of the reaction.

Investigation of Regioselectivity and Reaction Mechanisms

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the directing effects of the existing substituents. The hydroxyl group at position 1, the bromine at position 2, the fluorine at position 4, and the methyl group at position 6 create a specific substitution pattern.

The positions ortho to the strongly activating hydroxyl group are positions 2 and 6, which are already occupied by bromine and a methyl group, respectively. The position para to the hydroxyl group is position 4, which is occupied by fluorine. Therefore, the remaining open positions for electrophilic attack are positions 3 and 5.

The directing effects of the substituents on the ring are as follows:

-OH (at C1): Strongly activating, ortho-, para-directing.

-Br (at C2): Weakly deactivating, ortho-, para-directing.

-F (at C4): Weakly deactivating, ortho-, para-directing.

-CH3 (at C6): Activating, ortho-, para-directing.

Considering the combined effects:

Position 3 is meta to the hydroxyl and methyl groups but ortho to the bromine and para to the fluorine.

Position 5 is meta to the hydroxyl and bromine groups but ortho to the fluorine and methyl groups.

The powerful activating effect of the hydroxyl group, along with the activating methyl group, will strongly favor substitution at the positions ortho and para to them. However, since these positions are blocked, the normally less favored meta positions relative to these groups (positions 3 and 5) become the sites of reaction. The directing effects of the halogens will further influence the final regioselectivity.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur at two primary locations: the bromine-substituted carbon and the phenolic hydroxyl group.

Reactivity at the Bromine Center for Coupling Reactions

The bromine atom attached to the aromatic ring can be displaced by a nucleophile, particularly in the presence of a metal catalyst. This reactivity is central to various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not abundant, the principles of related reactions can be applied. For instance, in the synthesis of biaryl compounds, an aryl halide can be coupled with another aromatic compound using a palladium catalyst.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily react with various electrophiles to form ethers and esters.

Ether Synthesis (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides (R-X) to form ethers.

Ester Synthesis: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides to form esters. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic moiety in this compound is susceptible to oxidation. Phenols are electron-rich aromatic compounds and can be easily oxidized. nih.gov This oxidation can be a significant challenge in reactions that require oxidizing conditions for other parts of the molecule. nih.gov

The oxidation of phenols can lead to the formation of quinones or other complex polymerization products. The specific products formed will depend on the oxidizing agent used and the reaction conditions.

Conversely, the aromatic ring of a phenol (B47542) is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce an alkene. More forceful conditions are required to reduce the aromatic ring.

Cross-Coupling Reactions Utilizing the Bromo-Substituent

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. The reactivity of the aryl bromide is influenced by the electronic effects of the other substituents on the ring—the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluoro group.

Palladium catalysts are exceptionally effective for activating aryl halides for cross-coupling reactions. The general mechanism for these transformations typically involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (for Suzuki) or alkyne/alkene insertion (for Sonogashira/Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. For this compound, a reaction with an aryl- or vinylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) or stilbene (B7821643) derivative, respectively. nih.govbeilstein-journals.org While specific examples with this compound are not prevalent in literature, the reaction of other brominated phenols and pyridines demonstrates the feasibility and conditions for such transformations. beilstein-journals.orgnih.govmdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com

Heck Reaction: The Heck reaction couples aryl halides with alkenes. This reaction would involve reacting this compound with an alkene in the presence of a palladium catalyst and a base (typically an amine) to introduce a vinyl group onto the aromatic ring at the position of the bromine atom.

Sonogashira Reaction: The Sonogashira coupling is a powerful tool for constructing carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org The coupling of this compound with a terminal alkyne would produce an alkynyl-substituted phenol. The reaction can often be performed under mild, even room-temperature, conditions. nih.govnih.gov The reactivity order for halides is generally I > Br > Cl, making the bromo-substituent a suitable participant. wikipedia.org

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Co-catalyst / Additive | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, H₂O/2-Propanol |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, i-Pr₂NEt | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, Piperidine | Toluene, THF, DMF |

While palladium catalysis is dominant, copper-catalyzed reactions offer alternative and sometimes complementary pathways for C-C and C-N bond formation.

Ullmann Reaction: The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org A more common modern variant, the Ullmann-type reaction, couples an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, arylamines, or aryl thioethers. Reacting this compound with another aromatic compound in the presence of a copper catalyst at elevated temperatures could be explored, though this method is often less efficient and requires harsher conditions than its palladium-catalyzed counterparts. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has largely superseded the copper-catalyzed Ullmann amination for the synthesis of aryl amines due to its milder conditions and broader substrate scope. wikipedia.orglibretexts.org The reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.org The bromo-substituent of this compound makes it a suitable electrophile for this transformation, allowing for the introduction of a wide variety of amino groups. The reaction is facilitated by a palladium precatalyst and a bulky phosphine (B1218219) ligand in the presence of a strong base like sodium tert-butoxide. chemrxiv.orgnih.gov

Formation of Coordination Compounds and Ligands

The phenolic core of this compound is an excellent scaffold for designing ligands for metal coordination. The hydroxyl group can be deprotonated to act as an anionic donor, and further functionalization can introduce additional donor atoms (like nitrogen or oxygen), creating multidentate ligands capable of forming stable metal complexes.

Schiff bases are a prominent class of ligands synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govsemanticscholar.org To prepare a Schiff base from this compound, the phenol would typically first undergo a formylation reaction (e.g., Duff or Reimer-Tiemann reaction) to introduce an aldehyde group ortho to the hydroxyl group, yielding a substituted salicylaldehyde (B1680747). This aldehyde can then be condensed with a primary amine to form the corresponding Schiff base (an imine). nih.gov

The general synthetic route is as follows:

Formylation: Introduction of a -CHO group onto the this compound ring, likely at the position ortho to the hydroxyl group.

Condensation: Reaction of the resulting aldehyde with a primary amine (R-NH₂) in a suitable solvent (e.g., ethanol (B145695) or methanol), often with acid or base catalysis, to form the imine C=N bond. nih.gov

These Schiff base ligands are versatile, as their electronic and steric properties can be fine-tuned by varying the substituent on the amine precursor. nih.gov Such ligands, derived from halogenated phenols, are known to form stable complexes with various transition metals. nih.govresearchgate.net

Schiff bases derived from salicylaldehydes are excellent chelating agents. The ligand, often in its deprotonated form, can coordinate to a metal ion through the phenolic oxygen and the imine nitrogen, forming a stable chelate ring. semanticscholar.org

The synthesis of a metal complex generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or sulfates of metals like Cu(II), Mn(II), Co(II), or Pt(II)) in an appropriate solvent. semanticscholar.orgresearchgate.net The resulting metal complexes can exhibit diverse coordination geometries (e.g., square planar, tetrahedral, or octahedral) depending on the metal ion, the ligand structure, and the molar ratio of ligand to metal used in the synthesis. semanticscholar.org

Characterization of these complexes typically involves a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to confirm coordination by observing shifts in the C=N (imine) and C-O (phenolic) stretching frequencies upon complexation, as well as the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. semanticscholar.org UV-Vis spectroscopy reveals changes in electronic transitions upon complex formation.

Other Techniques: Molar conductance measurements can determine the electrolytic nature of the complexes, while thermal analysis (TGA/DTA) provides information on their stability and composition.

Role of 2 Bromo 4 Fluoro 6 Methylphenol in Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Advanced Organic Molecules and Pharmaceutical Intermediates

2-Bromo-4-fluoro-6-methylphenol has been identified as a crucial intermediate in the synthesis of pharmaceuticals and bactericidal agents. google.com Its utility as a precursor is primarily due to the presence of multiple reactive sites on the aromatic ring, which allow for further chemical modifications. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions, while the hydroxyl group can undergo etherification or esterification, and the aromatic ring itself can be subject to further substitution.

A key synthesis route to obtain this compound starts from 2-methyl-4-fluoroaniline. google.com This industrial process involves two main steps, as detailed in patent literature, which highlights its importance in producing valuable downstream products. google.com The process is designed to be more environmentally friendly and suitable for industrial-scale production compared to other methods. google.com

The synthesis proceeds as follows:

Diazotization and Hydrolysis: 2-methyl-4-fluoroaniline is treated with a diazotizing agent, such as nitrosyl sulfuric acid, followed by hydrolysis to convert the amino group into a hydroxyl group, yielding 4-fluoro-2-methylphenol (B144770). google.com

Bromination: The resulting 4-fluoro-2-methylphenol is then selectively brominated at the position ortho to the hydroxyl group and meta to the fluorine atom. This step is carefully controlled using bromine and hydrogen peroxide in a mixed solvent system to yield the final product, this compound. google.com

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2-Methyl-4-fluoroaniline | 1. Sulfuric acid2. Nitrosyl sulfuric acid | 4-Fluoro-2-methylphenol | Conversion of aniline (B41778) to phenol (B47542) |

| 2 | 4-Fluoro-2-methylphenol | 1. Bromine2. Hydrogen peroxide | This compound | Selective bromination of the phenol |

This established role as a key intermediate underscores the compound's value in constructing more complex molecular architectures necessary for developing new pharmaceutical agents. google.com

Building Block for Functional Materials Research

While direct, documented applications of this compound in the synthesis of functional materials are not widely reported in current literature, its molecular structure suggests significant potential in this field. Functional materials, such as certain polymers, liquid crystals, and covalent organic frameworks (COFs), often require rigid, well-defined building blocks (monomers) to create highly ordered, porous, or electronically active structures.

The class of nitrogen-rich heterocyclic compounds known as 1,3,5-triazines, for instance, are used in advanced material systems, including coordination polymers and organic electronic devices. acs.org The synthesis of these triazines often involves the condensation of substituted aromatic precursors. acs.org The defined geometry and reactive sites of this compound make it a candidate for incorporation into such heterocyclic scaffolds. The bromine atom offers a site for cross-coupling reactions to extend the molecular framework, while the phenolic hydroxyl group provides a point for polymerization or linkage into a larger assembly. These properties make it a theoretically viable, though as yet under-explored, monomer for creating novel functional materials.

Development of Specialized Reagents and Catalysts in Chemical Research

The development of new catalysts and specialized reagents is a cornerstone of advancing chemical synthesis. The design of ligands, which coordinate to a metal center and modulate its catalytic activity, is a primary strategy in this endeavor. Although research specifically employing this compound for this purpose is limited, the utility of closely related structures provides a strong indication of its potential.

For example, the structurally similar compound 2-bromo-6-methylphenol (B84823) has been successfully used to prepare larger, more complex ligands for coordination to palladium, a metal widely used in cross-coupling catalysis. apolloscientific.co.uk The substituents surrounding the coordinating atom (in this case, the phenolic oxygen) are critical as they influence the steric and electronic environment of the metal catalyst, thereby affecting its reactivity, selectivity, and stability. The ortho-bromo and ortho-methyl groups on the phenol ring provide a defined steric environment that can be beneficial in controlling catalytic processes. Given these precedents, this compound represents a promising, though not yet exploited, scaffold for developing new, specialized ligands for transition metal catalysis.

Structure-Property Relationship Studies in Designed Chemical Systems

A fundamental aspect of chemical research involves understanding how the three-dimensional structure of a molecule dictates its physical and chemical properties. This compound serves as a valuable precursor for creating more complex molecules, or "designed chemical systems," whose structures can be systematically studied to establish these relationships.

An illustrative example can be found in the study of Schiff bases, which are compounds typically formed by the condensation of a primary amine with an aldehyde or ketone. Research on a closely related system, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol , demonstrates this principle effectively. researchgate.net This molecule was synthesized from a substituted salicylaldehyde (B1680747) (a phenol with an adjacent aldehyde group) and an aniline derivative. researchgate.net Through X-ray crystallography, researchers were able to determine its precise molecular structure and conformation. researchgate.net

Key findings from the study included the measurement of bond lengths, the dihedral angle between the two aromatic rings, and the presence of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds and other interactions. researchgate.net These structural details are crucial for understanding the material's stability, crystal packing, and potential biological or electronic functions.

Table 2: Crystallographic Data for a Related Schiff Base Derivative

| Parameter | Description | Value |

| Molecular Formula | The elemental composition of the molecule. | C₁₃H₈BrCl₂NO |

| Dihedral Angle | The angle between the two benzene (B151609) rings. | 4.57 (11)° |

| Key Intramolecular Bond | Hydrogen bond stabilizing the molecular conformation. | O—H···N |

| Key Intermolecular Interactions | Forces holding the molecules together in the crystal. | C—H···O hydrogen bondsBr···Cl and Cl···Cl interactions |

Data derived from the study of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. researchgate.net

By using precursors like this compound to build such designed systems, chemists can systematically alter the substituents (e.g., replacing chlorine with fluorine) and study the resulting changes in molecular geometry and intermolecular forces, thereby establishing clear structure-property relationships.

常见问题

Q. What are the optimized synthetic routes for 2-Bromo-4-fluoro-6-methylphenol, and how can purity be ensured?

Methodological Answer:

- Directed Bromination : Use regioselective bromination of 4-fluoro-6-methylphenol under controlled conditions (e.g., HBr/H₂O₂ in acetic acid at 0–5°C) to minimize side products .

- Diazotization : For intermediates, employ diazotization of aniline derivatives followed by Sandmeyer reactions to introduce bromine selectively .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting due to Br/F proximity). Fluorine coupling constants (³J, ⁴J) reveal substituent positions .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (MW 207.03) and isotopic patterns (Br/F signatures) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions